Acetogenins

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

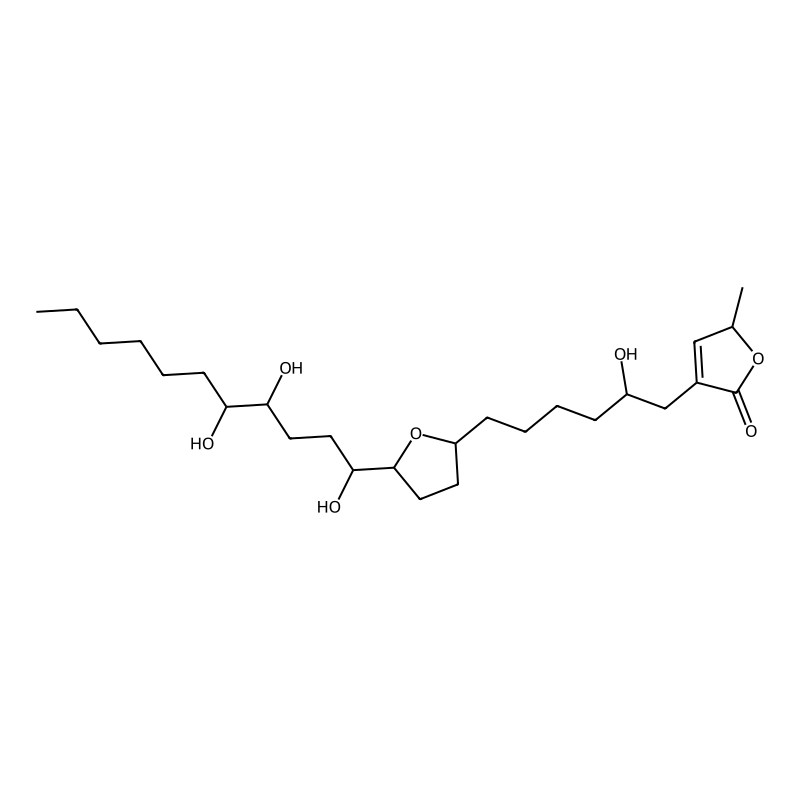

Acetogenins are a unique class of natural compounds predominantly derived from plants in the Annonaceae family, such as Annona muricata (soursop) and Annona cherimola (cherimoya). These compounds are characterized by their long-chain fatty acid structures, typically containing 32 to 34 carbon atoms, and often feature a methyl-substituted α,β-unsaturated-γ-lactone moiety. A notable structural aspect of acetogenins is the presence of tetrahydrofuran or tetrahydropyran rings, which can be adjacent or non-adjacent to other functional groups, including hydroxyl groups. This structural diversity contributes to their varied biological activities, particularly their cytotoxic and pesticidal properties .

- Oxidative cyclization: This reaction is crucial for forming the tetrahydrofuran ring from polyene precursors.

- Mitsunobu reaction: Used for inverting alcohol configurations and facilitating ring closures.

- Hydrogenation: Often applied to reduce alkenes to alkanes, enhancing the stability of the acetogenin structure.

- Wittig reaction: Utilized for constructing double bonds within the carbon skeleton of acetogenins .

These reactions are essential for both natural biosynthesis and synthetic approaches to producing acetogenins.

Acetogenins exhibit significant biological activities, particularly in anticancer research. They are known to inhibit mitochondrial complex I (NADH–ubiquinone oxidoreductase), leading to apoptosis in cancer cells. Various studies have shown that acetogenins possess potent cytotoxic effects against a range of cancer cell lines, with some compounds demonstrating effective inhibition at nanomolar concentrations. For instance, compounds like asiminocin and bullatacin have shown remarkable potency with effective doses in the range of to μg/mL . Additionally, acetogenins have demonstrated activity against multidrug-resistant cancer cells, highlighting their potential as lead compounds in cancer therapy .

The synthesis of acetogenins can be achieved through several methods:

- Natural Extraction: Acetogenins are primarily isolated from plant sources using organic solvents and chromatography techniques.

- Total Synthesis: Various synthetic pathways have been developed, often involving complex multi-step processes that include:

Recent advancements have focused on optimizing these synthetic routes for better yield and efficiency.

Acetogenins have diverse applications:

- Medicinal Chemistry: Their potent anticancer properties make them candidates for drug development aimed at treating various cancers.

- Pesticides: Due to their insecticidal activity, particularly against larvae of mosquitoes and other pests, acetogenins are being explored as natural pesticide alternatives .

- Biological Research: They serve as tools for studying mitochondrial function and apoptosis mechanisms in cancer biology.

Research on acetogenins has revealed their interactions with cellular targets, particularly within mitochondrial pathways. Studies indicate that they can induce apoptosis by disrupting mitochondrial membrane potential and enhancing reactive oxygen species production. Furthermore, acetogenins have been shown to interact synergistically with other chemotherapeutic agents, potentially improving efficacy against resistant cancer cell lines .

Acetogenins share structural similarities with several other classes of compounds but stand out due to their unique tetrahydrofuran or tetrahydropyran rings. Here are some similar compounds:

- Alkaloids: Like acetogenins, many alkaloids exhibit significant biological activities but typically do not contain the same lactone structures.

- Terpenoids: These compounds also show diverse biological activities but differ in their carbon skeletons and functional groups.

- Fatty Acid Derivatives: While they may share long-chain structures with acetogenins, they lack the distinctive lactone moiety.

Unique Features of Acetogenins- Presence of adjacent or non-adjacent tetrahydrofuran rings.

- Specific cytotoxic action against mitochondrial complex I.

- Structural diversity leading to varied biological activities across different derivatives.

Annonaceous acetogenins were first identified in 1982 with the isolation of uvaricin from Uvaria acuminata roots, marking the discovery of a novel class of cytotoxic polyketides. This breakthrough revealed a structurally unique family of C₃₂/C₃₄ fatty acid derivatives terminating in a γ-lactone moiety. By the late 1980s, over 50 acetogenins had been characterized through activity-guided fractionation using bioassays like the brine shrimp lethality test. The 1990s saw accelerated discoveries, with 400+ acetogenins identified by 2004, primarily from Annona, Asimina, and Rollinia species. Key milestones include:

- Annonacin (1987): First mono-tetrahydrofuran (THF) acetogenin from Annona densicoma, demonstrating astrocytoma reversal activity.

- Bullatacin (1990): Adjacent bis-THF acetogenin with 10⁶-fold greater cytotoxicity than adriamycin in vitro.

- Coriaheptocins (1997): First heptahydroxylated variants from Annona coriacea, showcasing structural diversity.

Early research focused on ethnobotanical leads, as traditional uses of Annonaceae plants for pesticidal and antiparasitic purposes hinted at bioactive constituents.

Taxonomic Distribution within Annonaceae Family

Acetogenins occur in 51 species across 13 genera of Annonaceae, with notable taxonomic patterns:

Geographical distribution correlates with structural diversity:

- Neotropical species (Annona squamosa, A. muricata) yield adjacent bis-THF acetogenins.

- Paleotropical species (Uvaria spp.) produce nonadjacent bis-THF variants.

- North American taxa (Asimina triloba) specialize in mono-THF types.

Ecological Significance in Plant Defense Mechanisms

Acetogenins function as allelochemicals with multimodal defensive roles:

Insecticidal Activity

- Target specificity: Inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase) in insects, blocking ATP synthesis.

- Dose-dependent effects:

Antifungal/Antibacterial Roles

- Epoxy-acetogenins (e.g., coriaheptocin B) disrupt microbial membrane integrity.

- Synergistic effects with alkaloids enhance antimicrobial efficacy in Annona seed coats.

Evolutionary Adaptations

- Structural complexity (e.g., THF ring stereochemistry) correlates with herbivore pressure gradients in tropical ecosystems.

- High acetogenin concentrations in seeds (up to 2.5% dry weight) deter granivory.

Current Research Significance and Applications

Antitumor Drug Development

Acetogenins exhibit selective cytotoxicity via dual targeting:

- Mitochondrial complex I inhibition: Depletes ATP in cancer cells (IC₅₀ = 10⁻¹⁰–10⁻¹² M).

- NADH oxidase suppression: Blocks NAD+ regeneration in tumor plasma membranes.

Notable leads:

Agricultural Innovations

- Biopesticides: Acetogenin-enriched Annona extracts show field efficacy against Helicoverpa armigera (LD₉₀ = 0.8 mg/L).

- Synergistic formulations: THF-ring acetogenins enhance Bacillus thuringiensis toxicity 40-fold.

Synthetic Biology Advances

Basic Structural Characteristics

Acetogenins represent a unique class of polyketide natural products exclusively found in plants of the family Annonaceae [1]. These compounds are characterized by their distinctive structural framework derived from long-chain fatty acid precursors, typically containing 32 to 37 carbon atoms in their backbone [1] [4]. The structural complexity of acetogenins arises from their unique combination of functional groups, including terminal lactone rings, cyclic ether systems, and various oxygenated moieties distributed along their hydrocarbon chains [5] [7].

Long-Chain Fatty Acid Derivatives (C32/C34/C35/C37)

Acetogenins are structurally characterized as derivatives of unbranched fatty acid chains, with the most common configurations containing 32, 34, 35, or 37 carbon atoms [1] [28]. The carbon backbone length represents a fundamental structural parameter that influences both the biological activity and classification of these compounds [31]. The 35-carbon and 37-carbon derivatives constitute the most abundant forms, representing the majority of naturally occurring acetogenins [4] [30].

| Carbon Chain Length | Molecular Formula Range | Molecular Weight Range (g/mol) | Description |

|---|---|---|---|

| 32 | C32H58O4-C32H64O8 | 530-600 | Derived from C32 fatty acid backbone |

| 34 | C34H62O4-C34H66O8 | 558-630 | Derived from C34 fatty acid backbone |

| 35 | C35H60O4-C35H66O8 | 572-644 | Most common, C35 compounds with terminal lactone |

| 37 | C37H64O4-C37H70O8 | 600-672 | C37 compounds with extended chain length |

The chain length variation adds an additional structural variable that significantly impacts the naming and classification of these compounds [31]. Most acetogenins isolated from natural sources exhibit either C35 or C37 carbon frameworks, which arise from the condensation of C32 or C34 fatty acid precursors with a propan-2-ol unit during biosynthesis [28].

α,β-Unsaturated γ-Lactone Moiety

The α,β-unsaturated γ-lactone ring system represents the most characteristic and functionally critical structural element of acetogenins [6] [9]. This terminal moiety typically consists of a methyl-substituted butenolide structure located at one end of the fatty acid chain [1] [4]. The lactone ring invariably possesses the S configuration at the stereogenic center, which has been confirmed across all characterized acetogenins [24] [25].

The γ-lactone functionality serves as an essential pharmacophore that directly interacts with target sites in mitochondrial complex I [6]. Research has demonstrated that modifications to this moiety dramatically affect the biological activity of acetogenins, with the α,β-unsaturated γ-methyl-γ-lactone being the most potent configuration for complex I inhibition [6]. The lactone ring typically spans carbon positions 1 through 4 of the acetogenin structure and represents a universal feature present in over 95% of characterized compounds [1] [8].

Tetrahydrofuran (THF) and Tetrahydropyran (THP) Ring Systems

Tetrahydrofuran ring systems constitute the most prevalent cyclic ether motifs in acetogenins, appearing in approximately 70-80% of characterized compounds [7] [9]. These five-membered rings are typically positioned along the hydrocarbon chain and serve crucial roles in membrane binding and biological activity [7]. The THF rings are predominantly found in trans configurations, although cis-THF systems also occur with significant frequency [25].

Tetrahydropyran ring systems represent a much rarer structural feature, appearing in fewer than 5% of known acetogenins [10] [12]. Pyranicin and mucocin represent two of the most well-characterized examples of THP-containing acetogenins [10]. The THP rings typically adopt 2,6-disubstituted configurations and often occur in combination with THF rings to form hybrid ring systems [15].

| Ring System | Configuration | Frequency | Membrane Function | Representative Examples |

|---|---|---|---|---|

| trans-THF | R,R stereochemistry | Very common (70-80%) | Membrane anchoring | Annonacin, Asimicin |

| cis-THF | R,S stereochemistry | Moderate (20-30%) | Modified membrane binding | Sylvaticin |

| cis-THP | 2,6-disubstituted | Rare (<5%) | Specialized positioning | Pyranicin, Mucocin |

The cyclic ether rings typically reside near the polar interfacial head group region of membrane lipids, as demonstrated by nuclear magnetic resonance studies [7]. This positioning allows the THF and THP moieties to serve as membrane anchors while the lactone and alkyl chain portions penetrate to different membrane depths [9].

Hydroxylation, Acetoxylation, and Ketonization Patterns

Hydroxylation patterns in acetogenins exhibit remarkable diversity and represent key structural determinants of biological activity [16] [25]. Hydroxyl groups typically flank the THF and THP ring systems, creating characteristic diol arrangements with either threo or erythro relative configurations [21] [23]. The most common hydroxylation pattern involves hydroxyls positioned adjacent to cyclic ether rings, facilitating hydrogen bonding interactions that stabilize membrane binding [7].

Acetoxylation represents a significant structural modification where hydroxyl groups are replaced by acetoxy functionalities [13]. This modification typically increases the lipophilicity of acetogenins and can modulate their membrane penetration properties [13]. Acetoxy groups appear in approximately 20-30% of characterized acetogenins and often occur as natural derivatives of their corresponding hydroxylated analogs.

| Functional Group | Typical Position | Structural Role | Frequency |

|---|---|---|---|

| α,β-Unsaturated γ-Lactone | Terminal (C-1 to C-4) | Essential pharmacophore | Universal (>95%) |

| Tetrahydrofuran (THF) | Mid-chain (C-10 to C-25) | Membrane anchoring | Very common (70-80%) |

| Tetrahydropyran (THP) | Mid-chain (C-12 to C-20) | Membrane positioning | Rare (<5%) |

| Hydroxyl Groups | Adjacent to rings, scattered | Hydrogen bonding, solubility | Universal (100%) |

| Acetoxy Groups | Substituting hydroxyl groups | Lipophilicity modulation | Moderate (20-30%) |

| Ketone Groups | Mid-chain, various positions | Oxidation state variation | Occasional (10-15%) |

| Epoxide Groups | Mid-chain, biosynthetic precursors | Cyclization precursors | Rare biosynthetic forms |

Ketonization patterns involve the oxidation of hydroxyl groups to ketone functionalities, occurring in approximately 10-15% of acetogenins [16]. These modifications can significantly alter the biological activity and represent important structure-activity relationship parameters for medicinal chemistry applications.

Structural Classification Systems

The classification of acetogenins is primarily based on the number, arrangement, and configuration of their cyclic ether ring systems [11] [14]. This systematic approach allows for the organization of over 400 characterized compounds into distinct structural families that share common biosynthetic origins and biological properties [1] [17].

Mono-THF Acetogenins

Mono-THF acetogenins represent the most abundant subclass, characterized by the presence of a single tetrahydrofuran ring along the fatty acid chain [12] [23]. These compounds typically possess one or two hydroxyl groups flanking the THF ring, creating characteristic diol arrangements [23]. The THF ring configuration is predominantly trans, with threo relative configurations at the adjacent carbinol centers being most common [25].

| Subtype | THF Ring Configuration | Hydroxylation Pattern | Representative Examples |

|---|---|---|---|

| Mono-THF with two flanking hydroxyls | trans-THF (threo/trans/threo) | Hydroxyls adjacent to THF ring | Annonacin, Annomuricin A |

| Mono-THF with one flanking hydroxyl | trans-THF (threo/trans) | Single hydroxyl adjacent to THF | Annomuricin B, Montanacin B |

| Mono-THF with additional hydroxyls | cis-THF or trans-THF | Additional hydroxyls along chain | Muricatetrocin, Annonacinone |

| Mono-THF with ketone groups | trans-THF predominantly | Ketone replacing hydroxyl groups | Annonacinone, Gigantetrocinone |

Annonacin represents the prototypical mono-THF acetogenin, possessing a trans-THF ring flanked by two hydroxyl groups in threo configurations [36]. The chemical shift patterns of carbinol methine protons provide diagnostic information for structural determination, with threo configurations resonating around 3.4-3.6 ppm and erythro configurations at approximately 3.8 ppm [17].

Adjacent Bis-THF Acetogenins

Adjacent bis-THF acetogenins constitute the second largest structural group and are characterized by two consecutive tetrahydrofuran rings connected directly or through a single carbon bridge [14] [16]. These compounds are further subdivided based on their stereochemical arrangements, with three major subclasses named after their prototypical members: asimicin-type, bullatacin-type, and trilobacin-type [25].

| Subtype | Bis-THF Ring Configuration | Hydroxylation Pattern | Representative Examples |

|---|---|---|---|

| Asimicin-type (threo/trans/threo/trans/threo) | trans-trans with threo flanking hydroxyls | Hydroxyls at C-4, C-15, C-24 | Asimicin, Asiminecin |

| Bullatacin-type (threo/trans/threo/trans/erythro) | trans-trans with erythro flanking hydroxyl | Hydroxyls at C-4, C-15, C-24 | Bullatacin, Rolliniastatin-1 |

| Trilobacin-type (threo/trans/erythro/cis/threo) | trans-cis with mixed flanking hydroxyls | Hydroxyls at C-4, C-15, C-24 | Trilobacin |

| Bullatalicin-type (threo/trans/threo/cis/threo) | trans-cis with threo flanking hydroxyls | Hydroxyls at C-4, C-15, C-24, additional OH | Bullatalicin, Cherimolin-1 |

The adjacent bis-THF arrangement creates a rigid central core that significantly influences membrane conformation and biological activity [9]. Studies have demonstrated that the relative stereochemistry of the bis-THF system directly correlates with cytotoxic potency, with certain configurations showing enhanced selectivity against cancer cell lines [25].

Non-Adjacent Bis-THF Acetogenins

Non-adjacent bis-THF acetogenins feature two tetrahydrofuran rings separated by a four-carbon spacer chain [11] [14]. This structural arrangement allows for greater conformational flexibility compared to adjacent systems and represents a distinct biosynthetic pathway [17]. The non-adjacent positioning creates unique membrane binding properties that contribute to the distinctive biological profiles of these compounds [11].

| Subtype | Bis-THF Ring Configuration | Hydroxylation Pattern | Representative Examples |

|---|---|---|---|

| Gigantecin-type | trans-trans with 4-carbon spacer | Hydroxyls flanking both THF rings | Gigantecin |

| Sylvaticin-type | cis-trans with 4-carbon spacer | Hydroxyls flanking both THF rings | Sylvaticin, cis-Sylvaticin |

| Squamostatin-type | trans-trans with variable spacer | Hydroxyls flanking both THF rings | Squamostatin-C, Squamostatin-D |

| 4-Deoxygigantecin-type | trans-trans with 4-carbon spacer | Missing hydroxyl at C-4 position | 4-Deoxygigantecin |

Gigantecin serves as the prototypical member of this class, featuring two trans-THF rings separated by a tetramethylene chain [11]. The non-adjacent arrangement allows both THF rings to reside in the membrane interfacial region while maintaining optimal spacing for target binding [7].

Tri-THF Acetogenins

Tri-THF acetogenins represent a rare structural class characterized by the presence of three tetrahydrofuran rings within a single molecule [16] [20]. Goniocin stands as the most well-characterized example of this subclass, containing three adjacent THF rings with multiple flanking hydroxyl groups [20]. The tri-THF arrangement creates highly rigid structures with distinctive membrane binding properties and enhanced cytotoxic activities [20].

The structural complexity of tri-THF acetogenins results in multiple stereogenic centers that significantly influence biological activity [16]. The additional THF ring provides enhanced membrane anchoring capabilities but also increases synthetic complexity for medicinal chemistry applications [20].

THF-THP Hybrid Acetogenins

THF-THP hybrid acetogenins combine tetrahydrofuran and tetrahydropyran ring systems within a single molecular framework [11] [15]. Mucocin represents the first reported example of this structural class, containing a THF ring and a hydroxylated THP ring in non-adjacent positions [11]. Chamuvarinin exemplifies an adjacent THF-THP system with a novel carbon skeleton [15].

| Subtype | Ring Configuration | Hydroxylation Pattern | Representative Examples |

|---|---|---|---|

| THF-THP with non-adjacent rings | trans-THF and cis-THP, non-adjacent | Hydroxyls flanking both rings | Mucocin |

| THF-THP with adjacent rings | trans-THF and cis-THP, adjacent | Hydroxyls flanking ring system | Chamuvarinin, Pyranicin |

| Adjacent Tri-THF | Three adjacent THF rings | Multiple hydroxyls flanking rings | Goniocin |

| Non-Adjacent Tri-THF | Three non-adjacent THF rings | Multiple hydroxyls flanking rings | Rare, limited examples |

The hybrid ring systems create unique three-dimensional structures that interact differently with membrane lipids compared to purely THF-containing acetogenins [10]. The presence of THP rings introduces additional conformational constraints that can enhance biological selectivity [15].

Non-THF (Linear) Acetogenins

Non-THF acetogenins lack cyclic ether ring systems and are characterized by linear fatty acid chains containing various oxygenated functional groups [18] [33]. These compounds include vicinal diols, isolated hydroxyl groups, ketone functionalities, and unsaturated bonds [33]. Giganin represents a prototypical linear acetogenin containing vicinal diols with threo relative configurations [33].

| Subtype | Structural Features | Hydroxylation Pattern | Representative Examples |

|---|---|---|---|

| Linear acetogenins with diols | No THF/THP rings, vicinal diols | Vicinal diols, additional hydroxyls | Giganin, Tonkinelin |

| Linear acetogenins with ketones | No THF/THP rings, ketone groups | Ketones replacing hydroxyls | Muricadienin |

| Mono-epoxide acetogenins | Single epoxide ring | Hydroxyls at various positions | Epomuricenin |

| Bis-epoxide acetogenins | Two epoxide rings | Limited hydroxylation | Diepomuricanin, Dieporeticanin |

The linear acetogenins typically exhibit reduced biological activity compared to their cyclic ether-containing analogs, highlighting the importance of THF and THP rings for optimal membrane binding and target interaction [18].

Epoxy-Acetogenins

Epoxy-acetogenins contain epoxide ring systems instead of or in addition to tetrahydrofuran rings [19]. These compounds are believed to represent biosynthetic precursors to THF-containing acetogenins, with epoxide opening leading to cyclic ether formation [19]. Diepomuricanin and dieporeticanin exemplify bis-epoxide acetogenins with characteristic fragmentation patterns [19].

The epoxide functionalities in these compounds can undergo various chemical transformations, including hydrolysis to diols and cyclization to form THF rings [19]. This structural flexibility makes epoxy-acetogenins valuable intermediates for synthetic chemistry applications and biosynthetic studies [19].

Stereochemical Considerations

The stereochemistry of acetogenins represents a critical determinant of biological activity and structural classification [21] [22]. These compounds contain multiple stereogenic centers arising from the asymmetric carbons in cyclic ether rings, flanking hydroxyl groups, and the terminal lactone moiety [26]. The precise three-dimensional arrangement of these stereogenic centers directly influences membrane binding, target recognition, and cytotoxic potency [25].

Stereogenic Centers in THF/THP Rings

The stereogenic centers within THF and THP ring systems represent the most structurally significant asymmetric elements in acetogenins [21] [22]. THF rings predominantly adopt trans configurations with R,R stereochemistry, although cis arrangements with R,S configurations also occur [25]. The ring configuration directly influences the overall molecular conformation and membrane binding properties [7] [9].

| Stereogenic Center | Common Configurations | Determination Methods | Impact on Activity |

|---|---|---|---|

| C-4 (γ-lactone) | S configuration (universal) | Mosher ester analysis, NMR | Essential for biological activity |

| THF Ring Carbons | trans-THF (R,R) or cis-THF (R,S) | NMR coupling patterns, Mosher esters | Critical for membrane binding |

| Flanking Hydroxyl Carbons | threo or erythro relationships | Chemical shift analysis, Mosher esters | Affects membrane orientation |

| THP Ring Carbons | cis-THP (2,6-disubstituted) | NMR coupling constants | Influences cytotoxicity |

| Vicinal Diol Centers | threo configuration predominant | Chemical shift analysis | Determines selectivity |

The carbinol methine protons flanking THF rings provide diagnostic nuclear magnetic resonance signals for stereochemical determination [17]. Threo configurations typically resonate between 3.4-3.6 ppm, while erythro arrangements appear around 3.8 ppm [17]. These chemical shift differences allow for rapid stereochemical assignment during structural elucidation [17].

Relative and Absolute Configuration Determination

The determination of relative and absolute configurations in acetogenins relies primarily on nuclear magnetic resonance spectroscopy and chemical derivatization methods [21] [22]. The Mosher ester methodology represents the most widely employed approach for establishing absolute stereochemistry at carbinol centers [21] [23]. This technique involves the preparation of both R and S α-methoxy-α-trifluoromethylphenylacetic acid esters followed by analysis of chemical shift differences [21].

Advanced nuclear magnetic resonance techniques, including two-dimensional nuclear Overhauser effect spectroscopy and coupling constant analysis, provide detailed information about relative stereochemistry within THF and THP ring systems [7] [17]. The combination of these methods allows for complete stereochemical characterization of complex acetogenin structures [26].

Alternative derivatization approaches include formaldehyde acetal formation and 2-naphthylmethoxyacetic acid esterification [22] [27]. These methods offer complementary information and can be particularly useful for challenging stereochemical assignments [27]. The development of nuclear magnetic resonance-based methods using chiral solvating agents has also provided valuable tools for butenolide stereochemistry determination [24].

Structure-Activity Relationships Based on Stereochemistry

The relationship between stereochemistry and biological activity in acetogenins has been extensively studied, revealing critical structure-activity relationships [25]. Compounds with threo/trans/threo/trans/erythro stereochemical arrangements typically exhibit enhanced cytotoxic activity compared to their threo/trans/threo/trans/threo analogs [25]. The configuration at specific stereogenic centers, particularly C-24, significantly influences cytotoxic selectivity [25].

Membrane conformation studies have demonstrated that stereochemistry directly affects the spatial orientation of acetogenins within lipid bilayers [9]. The depth of membrane penetration and the relative positioning of THF rings and lactone moieties depend critically on the overall stereochemical arrangement [9]. These conformational differences translate directly into variations in biological potency and selectivity [9].

Research has shown that acetogenins with S configuration at C-24 generally exhibit enhanced cytotoxic potency compared to their R-configured counterparts [25]. Additionally, the presence of cis-THF rings can confer notable cytotoxic selectivity that differs from trans-THF analogs [25]. These stereochemical effects highlight the importance of three-dimensional structure in determining the biological properties of acetogenins [25].